Caesium dihydrogen phosphate

Description

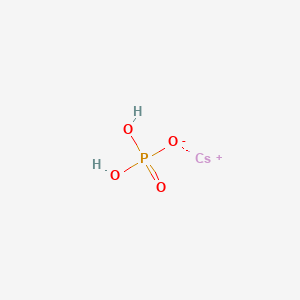

Caesium dihydrogen phosphate, with the chemical formula CsH2PO4, is a compound that consists of cesium, hydrogen, phosphorus, and oxygen. It is a highly insoluble and thermally stable salt, making it suitable for various applications, particularly in the fields of glass, optics, and ceramics. The compound is known for its unique properties, such as its ability to conduct protons, which makes it a candidate for use in solid oxide fuel cells. The molecular weight of this compound is approximately 229.89 g/mol. It is often utilized in research and industrial applications due to its stability and low solubility in water. The compound can be synthesized through the reaction of phosphoric acid with cesium hydroxide or cesium carbonate. In addition to its practical applications, this compound is also studied for its potential in advanced materials science, particularly in the development of new ionic conductors and in the field of nanotechnology.

Propriétés

Numéro CAS |

18649-05-3 |

|---|---|

Formule moléculaire |

CsH2PO4 CsH2O4P |

Poids moléculaire |

229.893 g/mol |

Nom IUPAC |

cesium;dihydrogen phosphate |

InChI |

InChI=1S/Cs.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 |

Clé InChI |

QPTUMKXXAAHOOE-UHFFFAOYSA-M |

SMILES |

OP(=O)(O)[O-].[Cs+] |

SMILES canonique |

[H+].[H+].[O-]P(=O)([O-])[O-].[Cs+] |

Origine du produit |

United States |

Foundational & Exploratory

Caesium dihydrogen phosphate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Caesium Dihydrogen Phosphate (CsH₂PO₄)

Introduction

This compound (CsH₂PO₄), often abbreviated as CDP, is a solid acid material belonging to the potassium dihydrogen phosphate (KDP) family of ferroelectrics[1]. It has garnered significant scientific interest primarily due to its remarkable proton conductivity, especially at elevated temperatures[2][3]. At approximately 230°C, CsH₂PO₄ undergoes a superprotonic phase transition, leading to a dramatic increase in proton conductivity by several orders of magnitude[2][4]. This property makes it a promising electrolyte material for intermediate-temperature fuel cells and other electrochemical devices[3][5].

A thorough understanding of the crystallographic structure of CsH₂PO₄ and its temperature-dependent phase transitions is critical for optimizing its performance and stability in these applications. The arrangement of the caesium cations (Cs⁺) and dihydrogen phosphate anions (H₂PO₄⁻), along with the intricate network of hydrogen bonds, dictates its physical and electrical properties[4]. This guide provides a detailed technical overview of the crystal structure of CsH₂PO₄, its various polymorphs, the experimental methods used for its characterization, and the relationship between its structure and conductive properties.

Crystal Structure and Polymorphism

CsH₂PO₄ exhibits structural polymorphism, meaning it exists in different crystal structures depending on the temperature. There are three primary phases: a low-temperature ferroelectric monoclinic phase, a room-temperature paraelectric monoclinic phase, and a high-temperature superprotonic cubic phase[3][5]. The transitions between these phases are fundamental to the material's properties.

Low-Temperature Ferroelectric Phase

Below a Curie temperature of approximately 154 K (-119 °C), CsH₂PO₄ is in a ferroelectric state[1]. This phase has a monoclinic crystal structure with the space group P2₁[1][3][5]. In this phase, the inversion symmetry found in the room-temperature phase is removed, leading to a spontaneous electric polarization[1][5].

Room-Temperature Paraelectric Phase

At room temperature, CsH₂PO₄ adopts a paraelectric monoclinic structure with the space group P2₁/m[3][5][6]. The structure consists of PO₄ tetrahedra linked by a network of hydrogen bonds, creating two-dimensional layers between which the Cs⁺ ions are located[5]. This phase is characterized by both ordered and disordered hydrogen bonds. One hydrogen bond, O(1)−H(1)···O(2), is a conventional asymmetric bond, while another involves a hydrogen atom, H(2), that is disordered between two equivalent sites in a symmetric O(3)···H(2)···O(3) bond[3][5]. This disorder is a key feature of the paraelectric phase.

High-Temperature Superprotonic Phase

Upon heating to around 230-237°C, CsH₂PO₄ undergoes a significant structural phase transition to a cubic, superprotonic phase with the space group Pm-3m[3][6][7]. This transition is responsible for a sharp, thousand-fold increase in proton conductivity[2][7]. The superprotonic phase is characterized by a high degree of dynamic disorder in the hydrogen bond network and rotational disorder of the PO₄ tetrahedra[2][4][8]. The Cs⁺ ions are located at the corners of the cubic unit cell, while the PO₄ tetrahedra are centered in the cell. This high-temperature phase is stable only under a humidified atmosphere; in dry air, the material begins to dehydrate and decompose into compounds like Cs₂H₂P₂O₇[2].

Quantitative Crystallographic Data

The structural parameters of the different phases of CsH₂PO₄ have been determined through extensive diffraction studies. The key data are summarized in the tables below.

Table 1: Crystallographic Data for CsH₂PO₄ Polymorphs

| Property | Ferroelectric Phase | Paraelectric Phase | Superprotonic Phase |

| Temperature | < 154 K | 154 K - ~503 K | > ~503 K (230 °C) |

| Crystal System | Monoclinic | Monoclinic | Cubic |

| Space Group | P2₁ | P2₁/m | Pm-3m |

| Lattice Parameters | |||

| a (Å) | Unavailable | 7.912(2)[5] | 4.961(3) at 237°C[9] |

| b (Å) | Unavailable | 6.383(1)[5] | 4.961(3) at 237°C[9] |

| c (Å) | Unavailable | 4.8802(8)[5] | 4.961(3) at 237°C[9] |

| β (°) | Unavailable | 107.73(2)[5] | 90 |

| Unit Cell Volume (ų) | Unavailable | 234.5 | 122.1 |

Table 2: Key Bond Distances and Angles for Paraelectric CsH₂PO₄ at Room Temperature

| Bond/Angle | Distance (Å) / Angle (°) | Reference |

| P-O Distances | 1.52 - 1.60 | [10] |

| Cs-O Distances | 3.19 - 3.29 | [10] |

| O1···O2 H-bond | 2.53 | [3] |

| O3···O3 H-bond | 2.47 | [3] |

| O1-H1 | 0.90 | [3] |

| O3-H2 | 1.00 (disordered site) | [3] |

Experimental Protocols for Structure Analysis

The determination of the crystal structure of CsH₂PO₄ relies on several key analytical techniques, primarily X-ray and neutron diffraction, supported by thermal analysis methods.

X-ray Diffraction (XRD)

X-ray diffraction is the primary tool for determining the crystal system, space group, and lattice parameters of CsH₂PO₄'s various phases[11].

-

Sample Preparation: For powder XRD, CsH₂PO₄ crystals are finely ground into a homogenous powder. For single-crystal XRD, a suitable small crystal is isolated and mounted.

-

Methodology for High-Temperature Analysis: To study the superprotonic phase transition, high-temperature XRD (HTXRD) is employed.

-

The powdered sample is placed on a heating stage within the diffractometer (e.g., a Rigaku Ultima with a custom stage)[12].

-

To prevent dehydration, a humidified atmosphere is crucial. This is achieved by flowing an inert gas like N₂ through a temperature-controlled water bubbler to generate steam at a specific partial pressure (e.g., pH₂O = 0.4−0.7 atm)[12].

-

The sample is heated at a controlled rate (e.g., 1 °C/min) and held at various temperatures for a set duration (e.g., 20 minutes) to ensure thermal equilibrium before measurement[12].

-

Diffraction patterns are collected over a specific 2θ range with a defined scan rate (e.g., 5° 2θ/min) and step size[12].

-

-

Data Analysis: The collected diffraction patterns are analyzed using methods like Rietveld refinement. This process fits a theoretical diffraction pattern calculated from a structural model to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase fractions[12][13].

Neutron Diffraction

While XRD is excellent for mapping the positions of heavier atoms like Cs and P, it is less effective for locating hydrogen atoms. Neutron diffraction is the preferred method for determining the precise positions of protons (or deuterons) due to their comparatively large neutron scattering cross-sections[14][15].

-

Sample Preparation: To minimize the large incoherent scattering from hydrogen, studies often use deuterated samples, Cs(H₁-ₓDₓ)₂PO₄[14]. Single crystals of sufficient size are required for detailed structural analysis[15].

-

Methodology:

-

A single crystal is mounted in a neutron diffractometer.

-

A beam of thermal neutrons is directed at the crystal.

-

The diffraction pattern is collected by detectors surrounding the sample.

-

-

Data Analysis: The data are used to construct a nuclear density map of the unit cell. This allows for the unambiguous location of deuterium atoms and the characterization of the hydrogen-bonding network, including bond lengths and the nature of proton disorder[14]. Neutron diffraction studies have been essential in confirming the disordered H(2) site in the paraelectric phase[3][16].

Thermal Analysis

Techniques like Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to complement diffraction studies. They can precisely identify the temperatures of phase transitions and dehydration events by detecting changes in heat flow or sample mass as a function of temperature[6][13].

Visualizations

The following diagrams illustrate the key structural relationships and experimental processes discussed.

Caption: Phase transitions of CsH₂PO₄ with temperature.

References

- 1. tandfonline.com [tandfonline.com]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (18649-05-3) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "High-temperature phase transitions in cesium dihydrogen phosphate unde" by Juan Daniel Hermosillo [scholarworks.utep.edu]

- 8. chem.fsu.edu [chem.fsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.fsu.edu [chem.fsu.edu]

- 13. Phase behavior, crystal structure, and superprotonic conductivity of Cs[(H2PO4)1−2y(HPO4)y]: phosphate deficient analogs to cubic CsH2PO4 in the (1 − x)CsH2PO4–xCs2HPO4 system - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 14. journals.jps.jp [journals.jps.jp]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Structural studies of the monoclinic dihydrogen phosphates: A neutron-diffraction study of paraelectric CsH2PO4 | Semantic Scholar [semanticscholar.org]

Synthesis of Caesium Dihydrogen Phosphate (CsH₂PO₄) Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing caesium dihydrogen phosphate (CsH₂PO₄) powder, a material of significant interest in various scientific and pharmaceutical applications. The guide details experimental protocols for common synthesis routes, presents quantitative data in a comparative format, and includes visual workflows to elucidate the experimental processes.

Introduction

This compound (CsH₂PO₄), also known as caesium bisphosphate, is an inorganic salt that has garnered considerable attention for its proton-conducting properties, particularly at elevated temperatures. This characteristic makes it a valuable material in the development of solid acid fuel cells and other electrochemical devices. In the pharmaceutical and drug development sectors, CsH₂PO₄ can be utilized in various capacities, including as a component in novel drug delivery systems and as a reagent in specific synthetic pathways. The physical and chemical properties of the CsH₂PO₄ powder, such as particle size, purity, and crystallinity, are highly dependent on the synthesis method employed. Therefore, a thorough understanding of the available synthesis techniques is crucial for obtaining material with the desired characteristics for specific applications.

This guide focuses on two primary methods for the synthesis of CsH₂PO₄ powder: wet chemical synthesis and mechanochemical synthesis.

Synthesis Methods

Wet Chemical Synthesis

Wet chemical synthesis is a widely employed method for the production of CsH₂PO₄ powder due to its relative simplicity and control over stoichiometry. The process typically involves the reaction of a caesium salt, most commonly caesium carbonate (Cs₂CO₃), with phosphoric acid (H₃PO₄) in an aqueous solution. The subsequent precipitation of CsH₂PO₄ is often induced by the addition of a less polar solvent, such as methanol or ethanol.

This protocol outlines a standard procedure for the synthesis of CsH₂PO₄ powder.

Materials:

-

Caesium Carbonate (Cs₂CO₃), 99.9% purity

-

Orthophosphoric Acid (H₃PO₄), 85 wt% aqueous solution

-

Methanol (CH₃OH), ACS grade

-

Deionized Water

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Caesium Carbonate: Dissolve a stoichiometric amount of caesium carbonate in deionized water in a beaker with continuous stirring until the solution is clear.

-

Addition of Phosphoric Acid: Slowly add a slight excess of phosphoric acid (in a 1:2 molar ratio of Cs₂CO₃ to H₃PO₄) to the caesium carbonate solution using a burette or dropping funnel while stirring vigorously. The reaction is exothermic and will produce carbon dioxide gas.[1]

-

Reaction: Cs₂CO₃ + 2H₃PO₄ → 2CsH₂PO₄ + H₂O + CO₂

-

-

Precipitation: Once the addition of phosphoric acid is complete and gas evolution has ceased, add methanol to the solution to induce the precipitation of this compound.[1]

-

Filtration: Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate several times with methanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the collected powder in an oven at a temperature of approximately 150°C to remove residual solvent and water.[1]

To control particle size and morphology, particularly for the synthesis of nanoparticles, surfactants can be introduced into the reaction mixture.

Additional Materials:

-

Cetyltrimethylammonium bromide (CTAB) or other suitable surfactants.

Modified Procedure:

-

Prepare a solution of the chosen surfactant in an ethanol-water mixture.

-

Add the caesium carbonate to this surfactant solution and stir until dissolved.

-

Proceed with the dropwise addition of phosphoric acid as described in the standard protocol.

-

The presence of the surfactant micelles will influence the nucleation and growth of the CsH₂PO₄ crystals, leading to the formation of nanoparticles.

-

Follow the same filtration, washing, and drying steps. A calcination step may be required to remove the surfactant, which could affect the final particle size and surface area.

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This method is often considered a green chemistry approach due to the reduction in solvent waste.

This protocol provides a general procedure for the synthesis of CsH₂PO₄ powder via ball milling.

Materials:

-

Caesium Carbonate (Cs₂CO₃), high purity

-

Phosphoric Acid (H₃PO₄), solid or highly concentrated

Equipment:

-

High-energy planetary ball mill

-

Milling jars and balls (e.g., zirconia, agate)

Procedure:

-

Loading the Mill: Place stoichiometric amounts of caesium carbonate and solid or highly concentrated phosphoric acid into the milling jar.

-

Milling Parameters: Add the milling balls to the jar. The ball-to-powder ratio is a critical parameter and should be optimized for the specific equipment, with ratios often in the range of 10:1 to 20:1.

-

Milling: Mill the mixture at a high rotational speed (e.g., 400-600 rpm) for a duration ranging from a few minutes to several hours. The optimal milling time will depend on the specific reactants and milling conditions. The direction of rotation should be reversed periodically to ensure thorough mixing.

-

Product Recovery: After milling, separate the powdered product from the milling balls.

-

Post-Treatment (Optional): The resulting powder may be used directly or subjected to a mild annealing step to improve crystallinity.

Data Presentation

The following tables summarize key quantitative data associated with the different synthesis methods for CsH₂PO₄ powder.

| Synthesis Method | Precursors | Key Parameters | Particle Size | Purity/Phase | Reference |

| Standard Wet Chemical | Cs₂CO₃, H₃PO₄ | Precipitation with methanol, drying at 150°C | Micro-scale (can be reduced by milling) | Monoclinic phase at room temperature | [1] |

| Surfactant-Assisted Wet Chemical | Cs₂CO₃, H₃PO₄, CTAB | Room temperature synthesis | ~10 nm (XRD), <10 nm (TEM) | Monoclinic phase, Cs/P molar ratio ~1.02 | [2] |

| Mechanochemical | Cs₂CO₃, H₃PO₄ | High-energy ball milling | Nanocrystalline | Dependent on milling parameters and post-treatment | [3] |

Note: Specific yield and purity percentages are not consistently reported in the literature. Purity is often assessed by X-ray Diffraction (XRD) to confirm the crystalline phase and identify any impurities.

Experimental Workflows (Graphviz)

The following diagrams illustrate the workflows for the described synthesis methods.

Caption: Workflow for the standard wet chemical synthesis of CsH₂PO₄ powder.

Caption: Workflow for the mechanochemical synthesis of CsH₂PO₄ powder.

Characterization of Synthesized Powder

The synthesized CsH₂PO₄ powder should be characterized to determine its physical and chemical properties. Common characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline phase of the material and assess its purity. The XRD pattern of pure CsH₂PO₄ at room temperature should correspond to the monoclinic P2₁/m space group.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the powder.

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of nanoparticles to determine their size and shape.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the dihydrogen phosphate group.

-

Inductively Coupled Plasma (ICP) Analysis: To determine the elemental composition and confirm the stoichiometry of the final product.

Conclusion

The synthesis of this compound powder can be effectively achieved through both wet chemical and mechanochemical methods. The choice of synthesis route will depend on the desired properties of the final product. Wet chemical methods offer good stoichiometric control and the ability to produce nanoparticles with the aid of surfactants. Mechanochemical synthesis provides a solvent-free, environmentally friendly alternative that can yield nanocrystalline materials. For applications in research, drug development, and materials science, careful control of the synthesis parameters and thorough characterization of the resulting powder are essential to ensure the desired performance and reproducibility.

References

Superprotonic Phase Transition in Caesium Dihydrogen Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesium dihydrogen phosphate (CsH₂PO₄), a member of the solid acid family, exhibits a remarkable superprotonic phase transition at elevated temperatures, leading to a dramatic increase in proton conductivity by several orders of magnitude.[1][2] This transition from a low-conductivity monoclinic phase to a high-conductivity cubic phase has garnered significant interest for potential applications in intermediate temperature fuel cells and other electrochemical devices.[3][4] This technical guide provides a comprehensive overview of the core principles of this phase transition, including a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying structural changes and investigative workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals working in materials science, solid-state ionics, and related fields.

Quantitative Data Summary

The superprotonic phase transition in CsH₂PO₄ is characterized by distinct changes in its structural, thermal, and electrical properties. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Conditions | Reference(s) |

| Transition Temperature (Tsp) | 228 ± 2 °C | Ambient Pressure | [5] |

| ~230 °C | - | [1] | |

| 232 ± 2 °C | High-steam atmospheres (>30%) | [3] | |

| 237 °C | Ambient Pressure | [6] | |

| 260 °C | High Pressure (~1 GPa) | [5] | |

| Enthalpy of Transition (ΔH) | 49.0 ± 2.5 J/g | Ambient Pressure | [5] |

Table 1: Thermodynamic Parameters of the Superprotonic Phase Transition in CsH₂PO₄.

| Phase | Before Transition (Monoclinic) | After Transition (Cubic) |

| Conductivity (σ) | 1.2 x 10-5 Ω-1cm-1 | 9.0 x 10-3 Ω-1cm-1 |

| 7 x 10-6 S·cm-1 | 0.03 S·cm-1 | |

| ~10-6 S cm-1 | ~10-2 S cm-1 | |

| Activation Energy (Ea) | - | 0.35 eV |

Table 2: Electrical Properties Before and After the Superprotonic Phase Transition. [2][3][5]

| Phase | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| Low Temperature | Monoclinic | P21/m | a=7.90, b=6.39, c=4.87, β=107.64 | [6] |

| High Temperature (Superprotonic) | Cubic | Pm-3m | a=4.96 | [6] |

| High Temperature (Superprotonic) | Cubic | Pm-3m | a=4.88 (at ~1 GPa) | [6] |

Table 3: Crystallographic Data for CsH₂PO₄.

Mechanism of the Superprotonic Phase Transition

The superprotonic conductivity in CsH₂PO₄ is intrinsically linked to a structural transformation from a monoclinic to a cubic phase.[4][6] In the low-temperature monoclinic phase, the hydrogen bond network is ordered, resulting in low proton conductivity.[7] Upon heating to the transition temperature, the crystal structure changes to a cubic phase.[4][6] This high-temperature phase is characterized by a dynamically disordered hydrogen bond network and rotational disorder of the PO₄ tetrahedra.[1][7] This dynamic disorder creates pathways for rapid proton transport through the crystal lattice, leading to a significant increase in conductivity. The Grotthuss mechanism, involving proton hopping between adjacent phosphate groups facilitated by the reorientation of these groups, is believed to be the dominant proton transport mechanism.[7]

Caption: Structural and property changes during the superprotonic phase transition in CsH₂PO₄.

Experimental Protocols

Characterization of the superprotonic phase transition in CsH₂PO₄ involves a combination of thermal analysis, structural analysis, and electrochemical impedance spectroscopy.

Synthesis of this compound

A common method for the synthesis of CsH₂PO₄ is through the reaction of caesium carbonate (Cs₂CO₃) with phosphoric acid (H₃PO₄).

-

Reaction: Dissolve stoichiometric amounts of Cs₂CO₃ in an aqueous solution of H₃PO₄. A slight excess of the acid is often used.

-

Precipitation: Induce precipitation of CsH₂PO₄ by adding a solvent in which it is poorly soluble, such as methanol.

-

Purification: The resulting precipitate is washed with the precipitation solvent and then dried under vacuum to remove residual solvent and surface water.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the transition temperature and enthalpy, as well as assessing the material's thermal stability.

-

Sample Preparation: Place a small amount of the dried CsH₂PO₄ powder (typically 5-15 mg) into an alumina or platinum crucible.

-

Instrumentation: Use a simultaneous DSC/TGA instrument.

-

Atmosphere: Conduct the measurement under a controlled atmosphere, for example, a flow of dry nitrogen or air (e.g., 50 ml/min), to prevent premature dehydration. For studying the transition under humid conditions, a controlled partial pressure of water vapor is introduced into the purge gas.

-

Heating Program: Heat the sample from room temperature to a temperature above the expected transition and decomposition temperatures (e.g., up to 500 °C) at a constant rate (e.g., 2.5 to 10 °C/min).

-

Data Analysis: The DSC curve will show an endothermic peak corresponding to the phase transition, from which the transition temperature (onset or peak) and enthalpy can be determined. The TGA curve will indicate any mass loss due to dehydration.

X-ray Diffraction (XRD)

Temperature-resolved X-ray diffraction is used to identify the crystal structures of the low- and high-temperature phases and to determine their lattice parameters.

-

Sample Preparation: The powdered CsH₂PO₄ sample is mounted on a high-temperature stage within the diffractometer.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature attachment and a position-sensitive detector is used. A common X-ray source is Cu Kα radiation.

-

Atmosphere Control: The sample chamber should allow for atmosphere control (e.g., inert gas or controlled humidity) to prevent sample dehydration at high temperatures.

-

Data Collection: Collect diffraction patterns at various temperatures, including below, at, and above the transition temperature. The temperature is ramped up in steps, allowing for thermal equilibration at each step before data collection.

-

Data Analysis: The diffraction patterns are analyzed using Rietveld refinement to determine the space group and lattice parameters for each phase.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary technique for measuring the proton conductivity of the material as a function of temperature.

-

Sample Preparation: The CsH₂PO₄ powder is pressed into a dense pellet. The pellet is then coated with porous electrodes (e.g., platinum paste) on both faces and sintered to ensure good electrical contact.

-

Measurement Setup: The pellet is placed in a two-electrode test fixture within a furnace that allows for precise temperature and atmosphere control.

-

Instrumentation: An impedance analyzer or a frequency response analyzer is used to apply a small AC voltage (e.g., 10-100 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

-

Data Collection: Impedance spectra are collected at various temperatures, especially around the phase transition temperature. The sample is allowed to equilibrate at each temperature before measurement.

-

Data Analysis: The impedance data is plotted in a Nyquist plot (Z'' vs. Z'). The bulk conductivity is determined from the intercept of the low-frequency spur with the real axis, which corresponds to the bulk resistance of the sample. The conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.

Caption: A generalized experimental workflow for investigating the superprotonic phase transition.

Stability and Environmental Considerations

The stability of the superprotonic phase of CsH₂PO₄ is a critical factor for its practical application. At temperatures above the phase transition, CsH₂PO₄ can undergo dehydration, especially in dry atmospheres, leading to the formation of less conductive pyrophosphates (e.g., Cs₂H₂P₂O₇).[2] Therefore, maintaining a sufficient water vapor partial pressure is often necessary to stabilize the superprotonic phase and ensure reversible behavior.[8] Recent studies have also shown that hermetically sealing the material in a small gas-filled volume can stabilize the superprotonic phase without the need for active humidification.[9][10]

Conclusion

The superprotonic phase transition in this compound is a fascinating phenomenon with significant potential for technological applications. A thorough understanding of the underlying mechanisms and the ability to accurately characterize the material's properties are essential for advancing research and development in this area. This guide has provided a consolidated overview of the key quantitative data, detailed experimental protocols, and visual representations of the transition and its investigation, which should serve as a valuable starting point for researchers in the field. Further research into enhancing the stability of the superprotonic phase and optimizing its conductivity will be crucial for realizing its full potential in next-generation electrochemical devices.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. researchgate.net [researchgate.net]

- 3. Protonic Conduction of Partially-Substituted CsH2PO4 and the Applicability in Electrochemical Devices [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evidence for a Structural Transition to a Superprotonic CsH2PO4 Phase Under High Pressure | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stability of Superprotonic CsH2PO4 Hermetically Sealed in Different Environments - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Discovery of Caesium Dihydrogen Phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium dihydrogen phosphate (CsH₂PO₄), often abbreviated as CDP, is a significant inorganic compound that has garnered considerable interest within the scientific community, particularly for its ferroelectric and proton-conducting properties. As a member of the potassium dihydrogen phosphate (KDP) family, its unique characteristics have paved the way for applications in various technological fields, including memory devices, sensors, and as an electrolyte in intermediate-temperature fuel cells.[1][2][3][4] This whitepaper provides an in-depth technical guide to the foundational research on CDP, focusing on its discovery, synthesis, structural properties, and the early investigations into its phase transitions.

Discovery and Early Synthesis

The discovery of ferroelectricity in this compound was first reported by Seidl.[1][2] Early synthesis of CDP crystals was primarily achieved through the evaporation of an aqueous solution containing stoichiometric amounts of caesium carbonate (Cs₂CO₃) and phosphoric acid (H₃PO₄).[1][5]

Experimental Protocol: Aqueous Solution Growth

While detailed early protocols are not extensively documented, the general methodology for growing CDP single crystals from an aqueous solution can be outlined as follows:

-

Stoichiometric Preparation: A saturated solution is prepared by dissolving equimolar quantities of caesium carbonate and phosphoric acid in deionized water. The reaction is as follows: Cs₂CO₃ + 2H₃PO₄ → 2CsH₂PO₄ + H₂O + CO₂

-

Controlled Evaporation: The resulting solution is placed in a constant-temperature bath, and the solvent is allowed to evaporate slowly over a period of several days to weeks. This slow evaporation is crucial for the formation of large, high-quality single crystals.

-

Crystal Harvesting: Once the crystals have reached a desired size, they are carefully harvested from the solution, rinsed with a solvent in which CDP is sparingly soluble (to remove any surface impurities), and dried.

Structural Characterization and Properties

Early research extensively focused on elucidating the crystal structure of CDP and its temperature-dependent phases. These investigations employed techniques such as X-ray and neutron diffraction.

CDP exhibits a monoclinic crystal structure in both its ferroelectric and paraelectric phases.[1][2] At room temperature, it exists in the paraelectric phase with the space group P2₁/m.[1][6][7][8] Upon cooling below its Curie temperature, it transitions to the ferroelectric phase with the space group P2₁.[1][6]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and physical properties of this compound as reported in early studies.

| Property | Value | Reference(s) |

| Chemical Formula | CsH₂PO₄ | [1] |

| Abbreviation | CDP | [1] |

| Family | Potassium Dihydrogen Phosphate (KDP) | [1][2] |

| Volume Density (ρ) | 3.20 x 10³ kg/m ³ | [1] |

| Spontaneous Polarization (Pₛ) Direction | Parallel to the[9] direction | [1][2] |

| Phase | Paraelectric | Ferroelectric | Superprotonic |

| Temperature Range | 154 K < T < 504 K | T < 154 K | T > 504 K (under specific conditions) |

| Crystal System | Monoclinic | Monoclinic | Cubic |

| Space Group | P2₁/m | P2₁ | Pm |

| Lattice Parameters (at 298 K) | a = 7.917 Å, b = 6.365 Å, c = 4.876 Å, β = 107.84° | - | a₀ = 4.961 Å (at 510 K) |

| Reference(s) | [1][2][7][8] | [1][6][7] | [6][7][10] |

Phase Transitions of this compound

A critical area of early CDP research was the investigation of its phase transitions. CDP undergoes a ferroelectric phase transition and, at higher temperatures, a superprotonic phase transition.

Ferroelectric Phase Transition

At a Curie temperature (T_c) of approximately 154 K, CDP transitions from a paraelectric to a ferroelectric state.[1][2] This transition is characterized by the spontaneous alignment of electric dipoles within the crystal structure. A significant isotope effect is observed, where replacing hydrogen with deuterium nearly doubles the transition temperature.[1][5]

Superprotonic Phase Transition

At a much higher temperature of around 504 K (231 °C), CDP undergoes a structural phase transition to a superprotonic cubic phase.[6][7][11] This transition is accompanied by a significant increase in proton conductivity, making CDP a material of interest for solid-state electrolytes.[4][6] It is important to note that this high-temperature phase is unstable in a normal air atmosphere due to dehydration, but it is reversible under a water-saturated atmosphere.[7]

Logical Relationship of CDP Phase Transitions

Caption: Phase transitions of this compound.

Experimental Methodologies in Early Research

The foundational understanding of CDP was built upon several key experimental techniques.

X-ray and Neutron Diffraction

X-ray and neutron diffraction were instrumental in determining the crystal structure of CDP in its different phases.

-

Principle: These techniques rely on the scattering of X-rays or neutrons by the crystalline lattice. The resulting diffraction pattern is unique to the crystal structure and allows for the determination of lattice parameters, space group, and atomic positions.

-

Experimental Workflow:

Caption: General workflow for diffraction experiments.

Dielectric Measurements

Dielectric spectroscopy was crucial for identifying the ferroelectric phase transition.

-

Principle: The dielectric constant of a material is measured as a function of temperature. A sharp anomaly (peak) in the dielectric constant is indicative of a phase transition.

-

Experimental Setup: A CDP crystal is placed between two electrodes to form a capacitor. The capacitance is measured while the temperature of the sample is varied. The dielectric constant is then calculated from the capacitance.

Conclusion

The early research on this compound laid a robust foundation for understanding its fundamental properties. The discovery of its ferroelectric nature, detailed structural characterization across different phases, and the initial investigations into its high-temperature proton conductivity have been pivotal. These pioneering studies have established CDP as a material with significant potential, driving further research into its applications in modern technologies. The experimental techniques employed, though refined over time, remain central to the characterization of novel materials. This guide provides a comprehensive overview of these seminal works for professionals engaged in materials science and drug development, where understanding the foundational properties of such compounds can inspire new avenues of research and application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Fuel cell - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [1801.08756] First-principle study of paraelectric and ferroelectric CsH$_2$PO$_4$ including dispersion forces: stability and related vibrational, dielectric and elastic properties [arxiv.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Unveiling the Structural Transformation of Cesium Dihydrogen Phosphate: A Technical Guide to the Monoclinic-Cubic Phase Transition

For Immediate Release

This whitepaper provides a comprehensive technical overview of the monoclinic to cubic phase transition in Cesium Dihydrogen Phosphate (CsH2PO4), a material of significant interest for researchers, scientists, and professionals in the field of solid-state ionics and drug development. This document details the critical parameters of this structural transformation, outlines the experimental methodologies for its characterization, and presents key quantitative data in a structured format.

Introduction: The Superprotonic Conductor CsH2PO4

Cesium dihydrogen phosphate (CsH2PO4) is a crystalline material that exhibits a significant phase transition at elevated temperatures, transforming from a monoclinic to a cubic crystal structure. This transition is of particular scientific interest due to the dramatic change in its physical properties, most notably a sharp increase in proton conductivity. This "superprotonic" behavior makes CsH2PO4 a promising candidate for applications in solid acid fuel cells and other electrochemical devices. Understanding the dynamics and characteristics of this phase transition is crucial for the development and optimization of such technologies.

The transition from the low-temperature monoclinic phase to the high-temperature cubic phase is a polymorphic structural transition.[1] This change is associated with a dynamic disordering of the crystal lattice, which facilitates the high proton mobility observed in the cubic phase. This guide will delve into the specifics of this transition, providing the necessary data and protocols for its study.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the monoclinic to cubic phase transition of CsH2PO4 under various conditions.

Table 1: Structural Parameters of CsH2PO4 Phases

| Property | Monoclinic Phase (Room Temperature) | Cubic Phase (High Temperature) |

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/m | Pm-3m |

| Lattice Parameters | a = 7.90 Å, b = 6.39 Å, c = 4.87 Å, β = 107.64°[2] | a = 4.96 Å (at 237 °C)[2], a = 4.88 Å (at ~1 GPa)[2] |

Table 2: Thermodynamic and Electrical Properties of the Phase Transition

| Parameter | Ambient Pressure | High Pressure (~1.0 GPa) |

| Transition Temperature | 228 ± 2 °C[3], 231 °C[4], 237 °C[2] | 255-275 °C[2], 260 °C[3] |

| Enthalpy of Transition | 49.0 ± 2.5 J/g[3] | Not specified in the provided results. |

| Conductivity (Pre-transition) | 1.2 × 10⁻⁵ Ω⁻¹cm⁻¹[3] | Not specified in the provided results. |

| Conductivity (Post-transition) | 9.0 × 10⁻³ Ω⁻¹cm⁻¹[3], 1.3 - 2.0 x10⁻² S/cm (at 235 °C)[4] | 3.5 × 10⁻² Ω⁻¹cm⁻¹ at 275 °C[3] |

| Activation Energy for Charge Transport | Not specified in the provided results. | 0.35 eV[3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the monoclinic to cubic phase transition of CsH2PO4 are provided below.

Synthesis of CsH2PO4

Polycrystalline CsH2PO4 can be synthesized through a solution-based method. A typical procedure involves the reaction of cesium carbonate (Cs2CO3) with an aqueous solution of phosphoric acid (H3PO4).

-

Reactant Preparation: Prepare an aqueous solution of Cs2CO3 (e.g., 99% purity) and a separate aqueous solution of H3PO4 (e.g., 85% by weight). A slight over-stoichiometry of the acid is often used.

-

Reaction: Slowly add the H3PO4 solution to the Cs2CO3 solution while stirring. The reaction proceeds as follows: Cs₂CO₃ + 2H₃PO₄ → 2CsH₂PO₄ + H₂O + CO₂.

-

Precipitation: Precipitate the polycrystalline CsH2PO4 by adding methanol to the reaction mixture at room temperature.

-

Washing and Drying: Filter the precipitate and wash it extensively with methanol to remove any unreacted precursors or byproducts. Subsequently, dry the powder, for instance, at 80°C overnight, to obtain pure CsH2PO4.[5]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the transition temperature, enthalpy of transition, and thermal stability of CsH2PO4.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended, such as a Netzsch STA 409 PC.[6]

-

Sample Preparation: Place a small amount of the powdered CsH2PO4 sample (typically a few milligrams) into a sample pan, often made of platinum or alumina.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate is applied, for example, 10 °C/min.[6]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing air or an inert gas like nitrogen, to prevent unwanted reactions.[6][7] For studies investigating the effect of humidity, a controlled partial pressure of water vapor can be introduced.[8]

-

-

Data Analysis: The DSC curve will show an endothermic peak at the phase transition temperature, the area of which can be used to calculate the enthalpy of transition. The TGA curve will indicate any mass loss, which is important for distinguishing the phase transition from decomposition. A weight loss above the transition temperature is indicative of dehydration.[3]

X-ray Diffraction (XRD)

High-temperature X-ray diffraction is the primary technique for identifying the crystal structure of the different phases and determining their lattice parameters.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage is required. For example, a Rigaku MiniFlex 600 with a Cu Kα X-ray source (λ=1.5418 Å) can be used.[6] For high-pressure studies, a synchrotron X-ray source is often employed in conjunction with a diamond anvil cell.[2]

-

Sample Preparation: A thin layer of the powdered CsH2PO4 sample is mounted on the sample holder of the high-temperature stage. For high-pressure experiments, the sample is loaded into the gasket of the diamond anvil cell.

-

Data Collection:

-

Temperature Program: The sample is heated in a stepwise manner, with a diffraction pattern collected at each temperature setpoint.

-

Scan Parameters: A typical 2θ scan range would be from 3° to 100°.[6]

-

Atmosphere: As with thermal analysis, a controlled atmosphere, often humidified, is necessary to prevent dehydration at high temperatures.[8]

-

-

Data Analysis: The diffraction patterns are analyzed to identify the Bragg peaks, which are then indexed to determine the crystal structure and lattice parameters of the monoclinic and cubic phases at different temperatures and pressures.

AC Impedance Spectroscopy

AC impedance spectroscopy is used to measure the electrical conductivity of CsH2PO4 as a function of temperature, revealing the dramatic increase in proton conductivity associated with the phase transition.

-

Sample Preparation: The powdered CsH2PO4 is typically pressed into a dense pellet. Electrodes, often made of a noble metal like silver paste, are applied to both faces of the pellet to ensure good electrical contact.[5][9]

-

Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer is used to apply a small AC voltage across the sample and measure the resulting current over a wide frequency range (e.g., 1 Hz to 1 MHz).[5]

-

Experimental Setup: The pellet is placed in a temperature-controlled cell. For high-temperature measurements, a controlled, humidified atmosphere is crucial to prevent dehydration.[8]

-

Data Analysis: The impedance data is often plotted in a Nyquist plot (imaginary vs. real impedance). The bulk resistance of the material can be extracted from this plot, and the conductivity is then calculated using the sample dimensions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the study of the CsH2PO4 phase transition.

Caption: Experimental workflow for characterizing the CsH2PO4 phase transition.

Caption: Relationships between conditions, structure, and properties of CsH2PO4.

Conclusion

The monoclinic to cubic phase transition in CsH2PO4 is a complex phenomenon characterized by significant changes in crystal structure and a remarkable increase in proton conductivity. A thorough understanding of this transition, facilitated by the experimental protocols and data presented in this guide, is essential for the advancement of solid-state ionic devices. The provided information serves as a valuable resource for researchers and professionals working towards the development of next-generation energy technologies. The interplay of temperature and pressure on the stability and properties of the cubic phase highlights the need for controlled experimental conditions to harness the full potential of this superprotonic conductor.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chem.fsu.edu [chem.fsu.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrogen Bond Network in Caesium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesium dihydrogen phosphate (CsH₂PO₄), a prominent member of the KDP family of ferroelectrics, has garnered significant attention for its remarkable proton conductivity, particularly in its high-temperature superprotonic phase.[1][2] This technical guide provides a comprehensive overview of the intricate hydrogen bond network that governs the unique physicochemical properties of CsH₂PO₄. We delve into the structural evolution of this material across its various phases, detailing the critical role of hydrogen bonding in the ferroelectric, paraelectric, and superprotonic transitions. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the structural dynamics, offering a valuable resource for researchers in materials science and related fields.

Introduction

The hydrogen bond network in this compound (CsH₂PO₄) is the cornerstone of its diverse and technologically significant properties, including its ferroelectricity and high proton conductivity.[3][4] At ambient temperature, CsH₂PO₄ exists in a monoclinic paraelectric phase, transitioning to a ferroelectric phase at approximately -120°C.[5][6] A further increase in temperature induces a structural transformation to a cubic superprotonic phase at around 230°C, characterized by a dramatic increase in proton conductivity by several orders of magnitude.[1][7] This superprotonic behavior makes CsH₂PO₄ a promising candidate for applications in intermediate-temperature fuel cells.[5][8]

The arrangement and dynamics of the hydrogen bonds within the crystal lattice are directly responsible for these phase transitions. In the paraelectric phase, the hydrogen bond network exhibits a degree of disorder, which becomes ordered in the ferroelectric phase.[4][9] The superprotonic phase is marked by a highly dynamic and disordered hydrogen bond network, facilitating rapid proton transport through a Grotthuss-type mechanism.[1][10] Understanding the nuances of this network is therefore crucial for harnessing the full potential of CsH₂PO₄ in various technological applications.

Crystal Structure and Phase Transitions

CsH₂PO₄ undergoes a series of phase transitions as a function of temperature and pressure, each characterized by a distinct arrangement of its hydrogen bond network.

-

Ferroelectric Phase: At low temperatures (below -120°C), CsH₂PO₄ adopts a monoclinic structure with the space group P2₁.[5][6] In this phase, the protons within the hydrogen bonds are ordered, leading to a net spontaneous polarization and ferroelectric behavior.[4]

-

Paraelectric Phase: At room temperature, CsH₂PO₄ exists in a monoclinic, paraelectric phase with the space group P2₁/m.[4][5] This phase is characterized by a disordered hydrogen bond network where protons can occupy one of two equilibrium positions within the O-H···O bond, a feature often described by a symmetric double-well potential.[4][11] Specifically, the structure contains two types of hydrogen bonds: an asymmetric O(1)–H(1)···O(2) bond and a symmetric O(1)···H(2)···O(1) bond where the H(2) atom is disordered.[5]

-

Superprotonic Phase: Upon heating to approximately 230°C, CsH₂PO₄ undergoes a transition to a cubic superprotonic phase with the space group Pm3m.[5][12] This transition is accompanied by a significant increase in proton conductivity.[1] The high-temperature phase is characterized by a dynamically disordered hydrogen bond network, where the number of available proton sites is greater than the number of protons, enabling facile proton hopping.[1][5] However, this phase is prone to dehydration at elevated temperatures, which can be suppressed by maintaining a sufficient water partial pressure.[1][8]

-

High-Pressure Phases: Under the influence of high pressure, CsH₂PO₄ can exhibit antiferroelectric phases.[13][14] Neutron diffraction studies have revealed that in the antiferroelectric phase, the unit cell doubles, and the protons on the hydrogen bonds in adjacent sublattices are arranged in an antiparallel manner.[14]

The key phase transitions and their characteristics are summarized in the table below.

| Phase | Space Group | Transition Temperature | Key Features of Hydrogen Bond Network |

| Ferroelectric | P2₁ | < -120°C | Ordered, resulting in spontaneous polarization.[4][5][6] |

| Paraelectric | P2₁/m | -120°C to ~230°C | Disordered, with protons in a symmetric double-well potential.[5][11] |

| Superprotonic | Pm3m | ~230°C | Dynamically disordered, facilitating high proton conductivity.[1][5] |

| Antiferroelectric | P2₁ | High pressure | Antiparallel ordering of protons in adjacent sublattices.[14] |

Quantitative Data

The structural parameters of CsH₂PO₄ are highly sensitive to temperature, pressure, and isotopic substitution. The following tables summarize key quantitative data gathered from various experimental studies.

Lattice Parameters

| Phase | Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

| Paraelectric | 25 (RT) | 7.917 | 6.365 | 4.876 | 107.84 | [4] |

| Paraelectric | 25 (RT) | 7.912(2) | 6.383(1) | 4.8802(8) | 107.73(2) | [5] |

| Superprotonic | 237 | 4.961(3) | - | - | - | [12] |

| Superprotonic | 242 | 4.9549(4) | - | - | - | [12] |

Phase Transition Temperatures and Isotope Effects

Deuteration has a significant impact on the phase transition temperatures of CsH₂PO₄, highlighting the crucial role of the hydrogen bonds in the transition mechanisms.

| Compound | Ferroelectric Transition (Tc) | Superprotonic Transition (Tsp) | dTc/dp (K/GPa) | Reference(s) |

| CsH₂PO₄ | 154 K (-119 °C) | ~230 °C | 56 - 85 | [3][4] |

| CsD₂PO₄ | 265 K (-8 °C) - 270 K (-3 °C) | - | 85 | [3][4][15] |

Hydrogen Bond Geometries

The geometry of the hydrogen bonds is a critical factor in determining the properties of CsH₂PO₄.

| Bond Type | Phase | O···O Distance (Å) | O-H Distance (Å) | H···O Distance (Å) | Reference(s) |

| O(1)-H(1)···O(2) | Paraelectric | 2.53 | 0.90 | - | [6] |

| O(3)···H(2)···O(3) | Paraelectric | 2.47 | 1.00 | - | [6] |

Experimental Protocols

The characterization of the hydrogen bond network in CsH₂PO₄ relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Crystal Growth

Single crystals of CsH₂PO₄ are typically grown by the slow evaporation method from an aqueous solution.

-

Materials: Caesium carbonate (Cs₂CO₃) and phosphoric acid (H₃PO₄).

-

Procedure:

-

Prepare an aqueous solution containing Cs₂CO₃ and H₃PO₄ in a 1:2 molar ratio.[3]

-

Allow the solution to evaporate slowly at a constant temperature.

-

For partially deuterated crystals, Cs(H₁-ₓDₓ)₂PO₄, the crystals are grown from a solution of CsH₂PO₄ in a mixture of H₂O and D₂O.[3]

-

To obtain single crystals with a specific deuterium concentration, recrystallization is performed multiple times.[3]

-

Neutron and X-ray Diffraction

Neutron and X-ray diffraction are powerful tools for determining the crystal structure and the precise locations of atoms, including hydrogen and deuterium.

-

Instrumentation: A four-circle neutron or X-ray diffractometer.

-

Procedure:

-

Mount a single crystal of CsH₂PO₄ on the diffractometer.

-

Collect diffraction data at various temperatures to study the different phases.

-

For neutron diffraction of deuterated samples, the large difference in scattering length between hydrogen (bH = -0.3741 x 10⁻¹² cm) and deuterium (bD = 0.6671 x 10⁻¹² cm) allows for the accurate determination of the deuteration rate at different hydrogen sites.[15]

-

Refine the crystal structure using software packages like GSAS or FullProf to obtain lattice parameters, atomic positions, and bond lengths.

-

Raman and Infrared Spectroscopy

Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy provide insights into the dynamics of the hydrogen bonds.

-

Instrumentation: A Raman spectrometer with a laser source and a Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

For Raman spectroscopy, a single crystal is oriented with respect to the incident laser beam and the scattered light is collected at different polarization geometries to identify the symmetry of the vibrational modes.

-

For FTIR spectroscopy, samples can be prepared as KBr pellets or measured directly using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Spectra are recorded over a wide frequency range (e.g., 10-4000 cm⁻¹) at various temperatures to observe changes in the vibrational modes associated with the O-H stretching and bending, and the PO₄ tetrahedra, which are indicative of phase transitions.[16]

-

Impedance Spectroscopy

Electrochemical impedance spectroscopy is used to measure the proton conductivity of CsH₂PO₄.

-

Instrumentation: An impedance analyzer or a potentiostat with a frequency response analyzer.

-

Procedure:

-

Prepare a dense pellet of polycrystalline CsH₂PO₄ by pressing the powder.

-

Apply electrodes (e.g., platinum paste) to both sides of the pellet.

-

Place the sample in a temperature-controlled furnace with a controlled atmosphere (e.g., humidified air) to prevent dehydration.[5]

-

Measure the impedance over a wide frequency range (e.g., 1 Hz to 1 MHz) at different temperatures.

-

Analyze the resulting Nyquist plots to determine the bulk conductivity of the material.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural aspects and relationships within the CsH₂PO₄ system.

Phase Transitions in CsH₂PO₄

Caption: A diagram illustrating the temperature and pressure-induced phase transitions in CsH₂PO₄.

Hydrogen Bond Network in the Paraelectric Phase

Caption: A schematic of the two types of hydrogen bonds in the paraelectric phase of CsH₂PO₄.

Conclusion

The hydrogen bond network in this compound is a complex and dynamic system that dictates its fascinating physical properties. The transitions between the ferroelectric, paraelectric, and superprotonic phases are all driven by changes in the ordering and dynamics of the protons within this network. A thorough understanding of these phenomena, supported by quantitative data from advanced experimental techniques, is essential for the rational design and development of novel materials for energy applications. This guide provides a foundational resource for researchers seeking to explore and exploit the unique characteristics of CsH₂PO₄.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. This compound | 18649-05-3 | Benchchem [benchchem.com]

- 3. journals.jps.jp [journals.jps.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. electrochem.org [electrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. research.lancaster-university.uk [research.lancaster-university.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. journals.jps.jp [journals.jps.jp]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Proton Conductivity of Cesium Dihydrogen Phosphate (CsH2PO4)

A Technical Guide for Researchers and Scientists

Cesium dihydrogen phosphate (CsH2PO4), a member of the solid acid family, has garnered significant attention within the scientific community for its remarkable proton-conducting properties, particularly at intermediate temperatures (230-260 °C).[1] This technical guide provides an in-depth exploration of the core mechanisms governing proton transport in CsH2PO4, its structural transformations, and the experimental methodologies employed to elucidate these phenomena. The content is tailored for researchers, scientists, and professionals in materials science and drug development who require a comprehensive understanding of this promising solid electrolyte.

The Superprotonic Phase Transition: A Gateway to High Conductivity

At ambient temperatures, CsH2PO4 exists in a monoclinic paraelectric phase (space group P2₁/m), exhibiting modest proton conductivity.[1][2] However, upon heating to approximately 230 °C, it undergoes a critical structural transformation into a cubic phase (space group Pm-3m).[1][3] This transition is accompanied by a dramatic, several-orders-of-magnitude increase in proton conductivity, a phenomenon termed the "superprotonic" phase transition.[3][4] For instance, as the temperature rises from 223 °C to 233 °C, the proton conductivity of CsH2PO4 surges from 8.5 × 10⁻⁶ S cm⁻¹ to 1.8 × 10⁻² S cm⁻¹.[4] This remarkable enhancement in proton transport is intrinsically linked to the dynamic disorder of the hydrogen bond network and the reorientation of phosphate (H₂PO₄⁻) tetrahedra in the high-temperature cubic phase.[1][4]

Structural and Conductivity Data

The following tables summarize key quantitative data for the two principal phases of CsH2PO4, providing a comparative overview of their structural and electrical properties.

Table 1: Crystallographic Data of CsH2PO4

| Property | Monoclinic Phase (Room Temperature) | Cubic Phase (>230 °C) |

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/m | Pm-3m |

| Lattice Parameters | a ≈ 7.9 Å, b ≈ 4.9 Å, c ≈ 6.4 Å, β ≈ 108° | a ≈ 4.961 Å |

Note: Lattice parameters for the monoclinic phase are approximate values. The cubic phase lattice parameter is from data at 237 °C.[5]

Table 2: Proton Conductivity and Activation Energies

| Phase | Temperature Range (°C) | Proton Conductivity (S cm⁻¹) | Activation Energy (eV) |

| Monoclinic | < 230 | 10⁻⁷ - 10⁻⁶ | ~0.70 ± 0.07 |

| Cubic | > 230 | ~10⁻² | ~0.21 - 0.50 |

Note: Activation energies can vary based on the specific motional process being considered (e.g., proton translational motion vs. phosphate group rotation).[1][6][7]

Mechanism of Proton Conduction

The transport of protons in CsH2PO4 is predominantly governed by the Grotthuss mechanism, which involves a two-step process: proton hopping and reorientation of the surrounding environment.[8]

Low-Temperature Monoclinic Phase

In the ordered monoclinic structure, the hydrogen bond network is relatively rigid. The H₂PO₄⁻ tetrahedra are connected by two distinct types of hydrogen bonds.[2][6] Proton transport is limited by the high energy barrier for breaking and reforming these bonds, as well as the restricted rotational motion of the phosphate groups. This results in low proton conductivity.[3]

High-Temperature Superprotonic Cubic Phase

The transition to the cubic phase introduces significant dynamic disorder. The phosphate tetrahedra exhibit rapid reorientational motion, creating a dynamically disordered hydrogen bond network.[4][9] This dynamic disorder is crucial for facilitating efficient proton transport.[1] The proton conduction mechanism in this phase is a cooperative process involving:

-

Proton Hopping: A proton hops from a donor oxygen atom of one phosphate tetrahedron to an acceptor oxygen atom of an adjacent tetrahedron.

-

Phosphate Group Reorientation: The newly formed and the now proton-deficient phosphate groups reorient themselves, creating a new favorable pathway for the next proton hop and preventing the back-transfer of the proton.[8]

This concerted motion of proton hopping and phosphate group reorientation allows for rapid and continuous proton transport throughout the crystal lattice, leading to the observed high proton conductivity.[9][10]

Visualizing the Proton Conduction Pathway

The following diagrams, generated using the DOT language, illustrate the structural differences and the proton transport mechanism in CsH2PO4.

Caption: Ordered hydrogen bond network in the monoclinic phase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. mdpi.com [mdpi.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of the dynamics in the protonic conductor CsH2PO4 by O-17 solid-state NMR spectroscopy and first-principles calculations : correlating phosphate and protonic motion - Lancaster EPrints [eprints.lancs.ac.uk]

- 8. Uncovering fast solid-acid proton conductors based on dynamics of polyanion groups and proton bonding strength - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE01219D [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Revealing the fundamental proton transport mechanism in solid acid compounds through machine learning molecular dynamics - APS Global Physics Summit 2025 [archive.aps.org]

An In-depth Technical Guide to the Core Principles of Solid Acid Electrolytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of solid acid electrolytes, a promising class of materials for various electrochemical applications. This document delves into their definition, classification, ionic conduction mechanisms, and key properties. Detailed experimental protocols for their synthesis and characterization are provided, along with a comparative analysis of their performance metrics.

Introduction to Solid Acid Electrolytes

Solid acid electrolytes are solid materials that exhibit high proton conductivity.[1][2] They are typically composed of oxyanions, such as SO₄²⁻ or PO₄³⁻, linked by hydrogen bonds.[3] A key characteristic of many solid acids is their ability to undergo a superprotonic phase transition at elevated temperatures.[4][5] This transition involves a significant increase in proton conductivity by several orders of magnitude, making them suitable for applications in intermediate temperature fuel cells and other electrochemical devices.[6][7] Unlike many conventional polymer-based electrolytes, proton conduction in solid acids is often anhydrous, eliminating the need for humidification.[6]

Classification of Solid Acid Electrolytes

Solid acid electrolytes can be broadly categorized into two main classes:

-

Inorganic Solid Acids: This class primarily includes salts of inorganic oxo-acids. Common examples are cesium dihydrogen phosphate (CsH₂PO₄) and cesium hydrogen sulfate (CsHSO₄).[2][8] These materials are well-studied for their high proton conductivity in their superprotonic phases.[6][9]

-

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By incorporating acidic functional groups into the organic linkers or encapsulating acidic guest molecules within their pores, MOFs can be designed to exhibit significant proton conductivity.[1][10] Examples include derivatives of UiO-66 and MIL-101.[1]

Proton Conduction Mechanisms

The transport of protons through solid acid electrolytes is primarily governed by two mechanisms: the Grotthuss mechanism and the Vehicle mechanism.

Grotthuss Mechanism

The Grotthuss mechanism, also known as proton hopping, involves the transfer of a proton from a donor to an acceptor site through the breaking and forming of covalent bonds within a hydrogen-bonded network.[3][11] This process can be visualized as a series of proton jumps between adjacent sites, facilitated by the reorientation of the surrounding molecules or ionic groups.[3] This mechanism is dominant in anhydrous or low-humidity conditions.[3]

Vehicle Mechanism

In the vehicle mechanism, protons are transported as part of a larger molecule, or "vehicle," which diffuses through the material.[12][13] In hydrated systems, this vehicle is typically a hydronium ion (H₃O⁺) or a larger water cluster (e.g., H₅O₂⁺).[11][13] The overall proton conductivity in this case is dependent on the diffusion rate of these charge-carrying vehicles.[3]

Key Performance Metrics and Data

The performance of solid acid electrolytes is evaluated based on several key metrics, primarily proton conductivity and activation energy. The superprotonic phase transition temperature is also a critical parameter for inorganic solid acids.

| Material | Type | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Activation Energy (eV) | Superprotonic Transition Temp. (°C) |

| CsH₂PO₄ | Inorganic Salt | 240 | >40 | 2.2 x 10⁻² | 0.42 | 230 |

| CsHSO₄ | Inorganic Salt | 150 | Anhydrous | ~10⁻² | 0.3 - 0.45 | 141 |

| RbHSO₄ | Inorganic Salt | >173 | Anhydrous | >10⁻³ | - | 173 |

| (NH₄)₃H(SO₄)₂ | Inorganic Salt | >140 | Anhydrous | ~10⁻³ | - | 140 |

| UiO-66-SO₃H | MOF | 30 | ~97 | 3.4 x 10⁻³ | - | N/A |

| UiO-66-(COOH)₂ | MOF | 30 | ~97 | 1.0 x 10⁻³ | - | N/A |

| MFM-300(Cr)·SO₄(H₃O)₂ | MOF | 25 | 99 | 1.26 x 10⁻² | 0.04 | N/A |

| PILP-HSO₄@MIL-101 | MOF Composite | 85 | 98 | 6.3 x 10⁻² | - | N/A |

| BAM-1 (Phosphonate MOF) | MOF | 90 | 98 | 4.9 x 10⁻⁵ | - | N/A |

| PSM 1 (UiO-66 derivative) | MOF | 80 | - | 1.64 x 10⁻¹ | - | N/A |

Note: The conductivity of MOFs is highly dependent on humidity and temperature.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of solid acid electrolytes.

Synthesis Protocols

5.1.1. Synthesis of CsH₂PO₄

Cesium dihydrogen phosphate can be synthesized via a precipitation method.[2][8]

-

Prepare an aqueous solution of cesium carbonate (Cs₂CO₃).

-

Slowly add a stoichiometric amount of orthophosphoric acid (H₃PO₄) to the Cs₂CO₃ solution while stirring. The reaction is as follows: Cs₂CO₃ + 2H₃PO₄ → 2CsH₂PO₄ + H₂O + CO₂.

-

Induce precipitation of CsH₂PO₄ by adding methanol to the solution.[8]

-

Filter the precipitate and wash it thoroughly with methanol.

-

Dry the resulting white powder at approximately 80°C overnight to remove residual solvent.[8]

5.1.2. Synthesis of CsHSO₄

Cesium hydrogen sulfate is prepared from an equimolar mixture of cesium sulfate (Cs₂SO₄) and sulfuric acid (H₂SO₄) in an aqueous solution.[8]

-

Dissolve equimolar amounts of Cs₂SO₄ and H₂SO₄ in water.

-

Precipitate CsHSO₄ by adding methanol.

-

Isolate the precipitate by filtration and wash extensively with methanol.

-

Dry the product at 60°C for an extended period (e.g., one week) to ensure complete removal of water.[8]

5.1.3. Synthesis of MIL-101(Cr)

MIL-101(Cr) is a well-known MOF that can be synthesized hydrothermally.

-

Prepare a solution containing chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), 1,4-benzenedicarboxylic acid (H₂BDC), and deionized water. Hydrofluoric acid (HF) is often used as a modulator.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 220°C for approximately 8 hours.

-

After cooling, the green powder product is purified. This typically involves washing with N,N-dimethylformamide (DMF) and ethanol to remove unreacted H₂BDC.

-

The final product is dried under vacuum.

Characterization Techniques

5.2.1. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to measure the ionic conductivity of solid electrolytes.

-

Sample Preparation: The powdered solid acid electrolyte is uniaxially pressed into a dense pellet, typically 1-2 mm thick and around 10 mm in diameter.[11] To ensure good electrical contact, a conductive paste (e.g., silver) is applied to both faces of the pellet, which are then cured.

-

Measurement Setup: The pellet is placed in a two-electrode setup within a temperature- and humidity-controlled chamber.

-

Experimental Parameters: An AC voltage of small amplitude (e.g., 10-50 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Data Analysis: The impedance data is plotted in a Nyquist plot (-Z'' vs. Z'). The bulk resistance (R) of the electrolyte is determined from the intercept of the semicircle with the real axis. The conductivity (σ) is then calculated using the formula σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.

5.2.2. X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases and assess the purity of the synthesized materials.[13]

-

Sample Preparation: The solid acid electrolyte is ground into a fine powder to ensure random orientation of the crystallites.[13] The powder is then mounted on a sample holder.

-

Measurement Setup: The sample is placed in an X-ray diffractometer.

-

Experimental Parameters: A monochromatic X-ray beam (commonly Cu Kα, λ=1.5418 Å) is directed at the sample.[13] The diffracted X-rays are detected over a range of 2θ angles (e.g., 10° to 80°).

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present in the sample.

5.2.3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the solid acid electrolytes and to quantify the amount of hydrated water.[12]

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Measurement Setup: The crucible is placed in the TGA furnace.

-

Experimental Parameters: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[13] The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperatures at which weight loss occurs indicate decomposition or dehydration events. The magnitude of the weight loss can be used to determine the number of water molecules in a hydrated sample.

Conclusion

Solid acid electrolytes represent a versatile class of materials with high potential for enabling next-generation electrochemical technologies. Their unique properties, particularly the superprotonic phase transitions in inorganic solid acids and the design flexibility of MOFs, offer exciting avenues for research and development. A thorough understanding of their fundamental principles, coupled with rigorous synthesis and characterization methodologies as outlined in this guide, is crucial for advancing their practical applications.

References

- 1. UiO-66 derivatives and their composite membranes for effective proton conduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Proton Conductivity via Trapped Water in Phosphonate-Based Metal-Organic Frameworks Synthesized in Aqueous Media. | Semantic Scholar [semanticscholar.org]

- 7. Perturbation-Based Battery Impedance Characterization Methods: From the Laboratory to Practical Implementation [mdpi.com]

- 8. UiO-66 derivatives and their composite membranes for effective proton conduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Caesium Dihydrogen Phosphate (CAS: 18649-05-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Caesium dihydrogen phosphate (CsH₂PO₄), also known as CDP, is an inorganic compound that has garnered significant interest in materials science and electrochemistry. Its unique properties, particularly its high proton conductivity at intermediate temperatures and its ferroelectric behavior, make it a subject of extensive research for applications ranging from energy conversion to advanced electronics. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, experimental protocols, and key applications of this compound.

Physicochemical and Thermal Properties

This compound is a salt composed of caesium cations (Cs⁺) and dihydrogen phosphate anions (H₂PO₄⁻). The arrangement of these ions and the extensive network of hydrogen bonds within its crystal structure are fundamental to its distinct characteristics.[1] A summary of its key quantitative properties is presented in the tables below.

| Property | Value |

| CAS Number | 18649-05-3 |

| Molecular Formula | CsH₂PO₄ |

| Molecular Weight | 229.893 g/mol [1][2] |

| Appearance | Solid[2] |

| IUPAC Name | caesium;dihydrogen phosphate[1] |

| InChI | InChI=1S/Cs.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1[1] |

| SMILES | OP(=O)(O)[O-].[Cs+][1] |

Table 1: General Physicochemical Properties of this compound.

A defining characteristic of this compound is its superprotonic phase transition.[1][3] At approximately 230°C, the material undergoes a structural change that leads to a dramatic increase in proton conductivity, making it an excellent candidate for a solid acid electrolyte in intermediate-temperature fuel cells.[1][3]

| Thermal Property | Value |

| Melting Point | 231-233 °C[1][2] |

| Superprotonic Phase Transition | ~230 °C[1][3] |

| Dehydration Temperature Range | 230-260 °C (humidity dependent)[1] |

| Proton Conductivity | Increases from ~8.5 x 10⁻⁶ S·cm⁻¹ at 223°C to ~1.8 x 10⁻² S·cm⁻¹ at 233°C[1][4] |

Table 2: Thermal Properties and Proton Conductivity of this compound.

Crystal Structure and Ferroelectric Properties

This compound belongs to the potassium dihydrogen phosphate (KDP) family of ferroelectrics.[5] Its crystal structure is monoclinic at room temperature.[5][6] Below a Curie temperature of 154 K, it exhibits ferroelectricity.[5][6] Upon heating to its superprotonic phase, it transitions to a more symmetric cubic structure.[7] This structural change is accompanied by a dynamic disordering of the hydrogen bond network, which facilitates high proton mobility.[1]

| Crystal and Ferroelectric Property | Value |